NFAT Inhibitor

Übersicht

Beschreibung

Das VIVIT-Peptid ist ein synthetisches Peptid, das für seine Fähigkeit bekannt ist, den nukleären Faktor aktivierter T-Zellen (NFAT) zu hemmen. Dieses Peptid ist zellpermeabel und hemmt selektiv die Calcineurin-vermittelte Dephosphorylierung von NFAT, was es zu einem wertvollen Werkzeug in der Immunologie und Entzündungsforschung macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Das VIVIT-Peptid wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Der Prozess umfasst typischerweise die folgenden Schritte:

Harzpräparation: Die Synthese beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz.

Kupplung: Anschließende Aminosäuren werden nacheinander durch eine Reihe von Kupplungsreaktionen hinzugefügt, die üblicherweise durch Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) erleichtert werden.

Entschützen: Schutzgruppen an den Aminosäuren werden nach jedem Kupplungsschritt entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Spaltung: Sobald die Peptidkette vollständig ist, wird sie vom Harz abgespalten und gereinigt, oft mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC).

Industrielle Produktionsverfahren

Die industrielle Produktion des VIVIT-Peptids folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden verwendet, um die Effizienz und Konsistenz zu erhöhen. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Peptide-Based NFAT Inhibitors

The most well-characterized peptide inhibitor is the VIVIT peptide (sequence: MAGPHPVIVITGPHEE), derived from the conserved calcineurin-docking domain of NFAT.

Key Structural Features

- Molecular Formula :

- Molecular Weight : 1683.94 g/mol .

- Binding Motif : Competes with NFAT’s motif for calcineurin binding, preventing NFAT dephosphorylation .

| Property | Value/Details | Source |

|---|---|---|

| CAS Number | 249537-73-3 | |

| Purity | ≥95% (HPLC) | |

| Storage | -20°C | |

| IC₅₀ (In Vitro) | 10–40 µM (NFAT dephosphorylation) |

Mechanistic Interactions

- Competitive Inhibition : Binds calcineurin’s catalytic domain (residues 70–333), blocking NFAT docking .

- Selectivity : Does not inhibit calcineurin’s phosphatase activity toward other substrates (e.g., -nitrophenyl phosphate) .

Small-Molecule NFAT Inhibitors

Small-molecule inhibitors target either calcineurin-NFAT docking or downstream NFAT activation pathways.

Notable Compounds

- A-285222 : A 3,5-bis(trifluoromethyl)pyrazole derivative that blocks NFAT nuclear import without affecting calcineurin phosphatase activity .

- INCA6 and BTP1 : Inhibitors identified via high-throughput screens; BTP1 shows >100-fold selectivity for NFAT over NF-κB/MAPK pathways .

| Compound | Target | IC₅₀ (NFAT Inhibition) | Selectivity Notes |

|---|---|---|---|

| A-285222 | NFAT nuclear import | 1–5 µM | No effect on calcineurin activity |

| BTP1 | Calcineurin-NFAT interaction | 10–20 µM | 100-fold selective vs. NF-κB |

Biochemical Reactions

- Calcium Mobilization Blockade : Small molecules like Compound 2 (from Diverset E library) inhibit store-operated calcium entry (SOCE), reducing intracellular required for calcineurin activation .

- Redox Modulation : Nickel compounds (e.g., ) induce NFAT activation via -mediated pathways, which antioxidants like catalase inhibit .

Inhibition of Downstream Signaling

NFAT inhibitors also interfere with transcriptional co-activators:

- 11R-VIVIT : A cell-permeable peptide that reduces NFAT2 nuclear localization in renal fibrosis models, attenuating apoptosis and fibrosis .

- Salicylates : Suppress NFAT-mediated cytokine transcription (e.g., IL-2, TNF-α) by inhibiting NFAT-DNA binding .

Key Research Findings

- Peptide Optimization :

- Small-Molecule Screens :

Structural and Functional Insights

- NFAT-Calcineurin Interface : The -calcineurin interaction is critical for substrate recognition. VIVIT peptides mimic this motif, displacing NFAT .

- Metabolic Stability : Peptide inhibitors like 11R-VIVIT incorporate D-amino acids and arginine tags to enhance cell permeability and reduce proteolysis .

Wissenschaftliche Forschungsanwendungen

Renal Protection and Fibrosis Prevention

Recent studies have highlighted the role of NFAT inhibitors in preventing renal fibrosis, particularly during the acute kidney injury (AKI) to chronic kidney disease (CKD) transition.

- Case Study: 11R-VIVIT

- Objective : Investigate the renoprotective effects of 11R-VIVIT in a mouse model.

- Findings : Treatment with 11R-VIVIT significantly reduced tubulointerstitial fibrosis and improved renal function by inhibiting the nuclear localization of NFAT2. The expression of fibrotic markers such as α-SMA and fibronectin was also decreased after treatment .

| Parameter | Control Group | 11R-VIVIT Group |

|---|---|---|

| Tubulointerstitial Fibrosis | High | Low |

| Renal Function Improvement | None | Significant |

| α-SMA Expression | High | Reduced |

| Fibronectin Levels | High | Reduced |

Immune Modulation

NFAT inhibitors have been explored for their potential in modulating immune responses in autoimmune diseases.

- Case Study: Salicylates as NFAT Inhibitors

- Objective : Assess the anti-inflammatory effects of salicylates through NFAT inhibition.

- Findings : Salicylates were shown to inhibit NFAT-mediated transcription, leading to down-regulation of pro-inflammatory cytokines . This suggests a novel pharmacological effect that could be harnessed for treating inflammatory diseases.

Platelet Activation Regulation

Inhibition of NFAT has implications in managing coagulation disorders.

- Case Study: NFAT in Platelet Activation

- Objective : Investigate the role of NFAT in platelet activation during sepsis.

- Findings : Inhibition of NFAT enhanced platelet activation and aggregation, exacerbating conditions like disseminated intravascular coagulation during gram-negative septicemia . This highlights the dual role of NFAT inhibitors in both promoting and regulating immune responses depending on the context.

Endothelial Dysfunction in Diabetes

NFAT signaling is implicated in microvascular complications associated with diabetes.

- Case Study: A-285222 Treatment

- Objective : Evaluate the effects of A-285222 on endothelial function.

- Findings : Inhibition of NFAT signaling restored endothelial nitric oxide synthase (eNOS) expression, which is crucial for maintaining vascular health . This suggests potential therapeutic applications for preventing diabetic complications.

Wirkmechanismus

The VIVIT peptide exerts its effects by binding to the NFAT protein and preventing its dephosphorylation by calcineurin. This inhibition blocks the translocation of NFAT to the nucleus, thereby reducing the transcription of NFAT-dependent genes. The molecular targets include various isoforms of NFAT, and the pathways involved are crucial for T cell activation and other immune responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclosporin A: Ein weiterer Hemmstoff von Calcineurin, jedoch mit breiteren immunsuppressiven Wirkungen.

FK506 (Tacrolimus): Ähnlich wie Cyclosporin A hemmt es Calcineurin, hat aber unterschiedliche Bindungseigenschaften und klinische Anwendungen.

Einzigartigkeit des VIVIT-Peptids

Das VIVIT-Peptid ist einzigartig in seiner selektiven Hemmung von NFAT, ohne andere Calcineurin-Substrate zu beeinflussen. Diese Spezifität macht es zu einem wertvollen Werkzeug, um die Rolle von NFAT in verschiedenen biologischen Prozessen zu untersuchen, ohne die breiteren immunsuppressiven Wirkungen, die bei anderen Calcineurin-Hemmern beobachtet werden .

Biologische Aktivität

Nuclear factor of activated T cells (NFAT) inhibitors play a crucial role in modulating immune responses and inflammation. This article provides a detailed examination of the biological activity of NFAT inhibitors, focusing on their mechanisms, effects on various cell types, and potential therapeutic applications.

Overview of NFAT and Its Inhibition

NFAT transcription factors are pivotal in regulating immune responses, particularly in T cells. They are activated through a calcineurin-mediated dephosphorylation process, which is inhibited by immunosuppressive agents such as cyclosporin A and FK506 (tacrolimus) . NFAT inhibitors, including the VIVIT peptide, selectively target this pathway without affecting other calcineurin-dependent functions .

1. Calcineurin Inhibition:

- NFAT inhibitors block the interaction between calcineurin and NFAT proteins, preventing their dephosphorylation and subsequent nuclear translocation . This inhibition leads to decreased transcriptional activity of NFAT-dependent genes involved in immune responses.

2. Impact on Platelet Function:

- Recent studies have shown that NFAT inhibition in activated platelets enhances their aggregation and interaction with neutrophils. This effect is particularly significant during conditions such as gram-negative septicemia, where increased platelet-neutrophil interactions can exacerbate inflammation and coagulation .

Case Study 1: Platelet Activation and Aggregation

A study demonstrated that NFAT inhibition using FK506 in mice resulted in increased platelet aggregation and enhanced interactions with neutrophils. This was evidenced by:

- Increased Dense Granule Release: Inhibition led to greater release of granules during platelet activation.

- Enhanced NET Induction: The formation of neutrophil extracellular traps (NETs) was significantly elevated when NFAT was inhibited, contributing to a feedback loop that worsens septic conditions .

| Parameter | Control (Vehicle) | FK506 Treatment |

|---|---|---|

| Platelet Aggregation | Low | High |

| Dense Granule Release | Moderate | High |

| Neutrophil Interaction | Low | High |

| NET Formation | Low | High |

Case Study 2: SIRT1 Interaction with NFAT

Another research highlighted the role of SIRT1 as a negative regulator of NFAT transcriptional activity. SIRT1 was found to interact with NFAT proteins, inhibiting their activity and thereby reducing pro-inflammatory responses in endothelial cells . This suggests that enhancing SIRT1 activity could be a therapeutic strategy to mitigate inflammation mediated by NFAT.

Therapeutic Implications

The modulation of NFAT activity has significant therapeutic potential across various diseases:

- Autoimmune Diseases: By inhibiting NFAT activation, it may be possible to reduce excessive immune responses.

- Cardiovascular Diseases: Given its role in inflammation, targeting NFAT could help manage conditions like atherosclerosis .

- Sepsis Management: The ability to enhance platelet function through NFAT inhibition presents a novel approach to improving outcomes in septic patients .

Eigenschaften

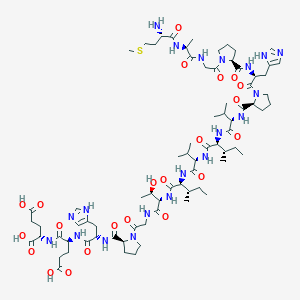

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H118N20O22S/c1-12-39(7)59(90-70(111)57(37(3)4)88-68(109)52-19-16-27-95(52)74(115)49(30-44-32-78-36-82-44)87-67(108)51-18-15-26-94(51)53(97)33-79-62(103)41(9)83-63(104)45(76)24-28-118-11)72(113)89-58(38(5)6)71(112)91-60(40(8)13-2)73(114)92-61(42(10)96)69(110)80-34-54(98)93-25-14-17-50(93)66(107)86-48(29-43-31-77-35-81-43)65(106)84-46(20-22-55(99)100)64(105)85-47(75(116)117)21-23-56(101)102/h31-32,35-42,45-52,57-61,96H,12-30,33-34,76H2,1-11H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,104)(H,84,106)(H,85,105)(H,86,107)(H,87,108)(H,88,109)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMHUXBSHGAVGD-MCDIZDEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H118N20O22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1683.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of NFAT inhibitors?

A1: NFAT inhibitors primarily work by disrupting the interaction between calcineurin and NFAT. [, ] This prevents the dephosphorylation and subsequent activation of NFAT, hindering its translocation to the nucleus and transcription of target genes.

Q2: What are the downstream effects of inhibiting NFAT activation?

A2: NFAT inhibition leads to a variety of downstream effects, including:

- Reduced cytokine production: NFAT is essential for the transcription of cytokine genes, such as IL-2, IL-4, IL-6, and TNFα. Inhibiting NFAT reduces the production of these pro-inflammatory cytokines. [, , , , , , ]

- Impaired immune cell function: NFAT plays a crucial role in T cell activation, differentiation, and function. NFAT inhibition can suppress T cell responses, impacting adaptive immunity. [, , , , ]

- Suppression of cell growth and proliferation: NFAT has been implicated in the growth and proliferation of various cell types, including vascular smooth muscle cells (VSMCs). NFAT inhibitors can suppress VSMC proliferation, potentially benefiting conditions like restenosis. [, , , ]

- Altered gene expression: NFAT regulates the transcription of various genes involved in cell cycle regulation, differentiation, survival, angiogenesis, and tumor cell invasion. NFAT inhibitors can modulate these processes by altering gene expression. [, , , ]

Q3: What is the role of calcium in NFAT activation, and how do NFAT inhibitors impact this?

A3: An increase in intracellular calcium is necessary for activating the calcineurin/NFAT pathway. [, , ] This calcium influx activates calcineurin, which then dephosphorylates NFAT. NFAT inhibitors, by targeting calcineurin or its interaction with NFAT, prevent this calcium-dependent activation of NFAT. []

Q4: How does NFAT inhibition influence vascular smooth muscle cells?

A4: NFAT inhibition suppresses the proliferation of vascular smooth muscle cells (VSMCs) and reduces neointima formation, suggesting a potential therapeutic application in vascular diseases like restenosis. [, ]

Q5: Can you provide examples of specific genes regulated by NFAT in different cell types?

A5: Sure, here are examples of genes regulated by NFAT:

- Immune cells: IL-2, IL-4, IL-6, TNFα, COX-2, iNOS [, , , , , ]

- Vascular smooth muscle cells: α-actin, PROCR (protein C receptor), DSCR1 (calcineurin regulator), DUSP1 (MAPK inactivator) [, , , ]

- Other cell types: GHRH (growth hormone-releasing hormone), uPAR (urokinase-type plasminogen activator receptor) [, ]

Q6: What are some examples of NFAT inhibitors?

A6: There are several NFAT inhibitors, broadly classified into:

- NFAT-calcineurin interaction inhibitors: These inhibitors specifically target the interaction between calcineurin and NFAT. Examples include:

- VIVIT peptide: A cell-permeable peptide that disrupts the calcineurin-NFAT interaction, showing greater selectivity than calcineurin inhibitors. [, , , , ]

- 11R-VIVIT peptide: A variant of the VIVIT peptide. []

- INCA-6: Another specific NFAT inhibitor. [, ]

- MCV1: A potent bipartite inhibitor designed to target two calcineurin docking motifs. []

Q7: Are there any natural product extracts that exhibit NFAT inhibitory activity?

A7: Yes, research suggests that extracts from Rosa chinensis Jacq. demonstrate potent NFAT inhibitory effects without significantly affecting cell viability. []

Q8: Are there any concerns regarding the specificity of calcineurin inhibitors?

A8: Yes, while effective in suppressing NFAT activation, calcineurin inhibitors like cyclosporine A can impact other calcineurin-dependent pathways, leading to potential side effects. This highlights the need for more selective NFAT inhibitors. [, , ]

Q9: What are some research areas where NFAT inhibitors are being explored?

A9: NFAT inhibitors are being investigated for various therapeutic applications, including:

- Autoimmune diseases: Due to their immunosuppressive effects, NFAT inhibitors hold promise for treating autoimmune diseases. [, ]

- Transplant rejection: By suppressing T cell responses, NFAT inhibitors may help prevent transplant rejection. [, ]

- Cardiovascular diseases: NFAT inhibitors show potential in mitigating vascular restenosis by inhibiting VSMC proliferation. [, , ]

- Cancer: NFAT's role in tumor development and progression is being investigated, with some studies indicating that NFAT inhibition could have anti-cancer effects. [, , ]

- Neurodegenerative diseases: Emerging evidence suggests a potential role for NFAT inhibitors in alleviating neuroinflammation and neurodegeneration. [, , ]

- Hearing loss: Studies suggest that SST analogs, which can indirectly inhibit NFAT, may protect auditory hair cells from aminoglycoside-induced damage. []

Q10: What are the limitations of current research on NFAT inhibitors?

A10: While promising, research on NFAT inhibitors faces limitations:

- Limited understanding of specific NFAT isoform functions: Further research is needed to understand the distinct roles of different NFAT isoforms in various cell types and disease processes. [, ]

- Need for more selective inhibitors: Developing highly selective NFAT inhibitors is crucial to minimize off-target effects and improve safety profiles. [, , ]

- Translation to clinical settings: More extensive preclinical and clinical studies are necessary to evaluate the efficacy and safety of NFAT inhibitors for various diseases. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.